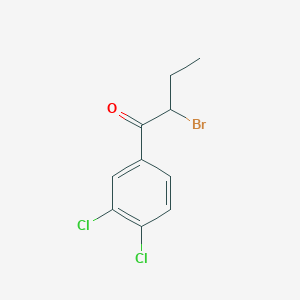

2-Bromo-1-(3,4-dichlorophenyl)butan-1-one

Description

Contextualizing Halogenated Ketones in Synthetic Methodologies

Halogenated ketones, particularly α-haloketones, are highly valuable intermediates in organic synthesis. nih.govmdpi.com Their utility stems from the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the halogen. mdpi.com This bifunctionality allows them to react with a wide array of nucleophiles, making them versatile precursors for a variety of more complex molecules. nih.govwikipedia.org

The most common method for synthesizing α-haloketones is the direct halogenation of a ketone with an elemental halogen (like Br₂) under acidic or basic conditions. wikipedia.orgwikipedia.org The reaction proceeds through an enol or enolate intermediate. wikipedia.org

Under acidic conditions , the ketone is protonated, followed by deprotonation at the α-carbon to form a nucleophilic enol. This enol then attacks the electrophilic halogen. Generally, this method results in the monohalogenation of the more substituted α-carbon. wikipedia.org

Under basic conditions , a base removes an α-hydrogen to form an enolate, which is highly nucleophilic and reacts with the halogen. This process tends to occur at the less sterically hindered α-carbon. wikipedia.org

The reactivity of the carbon-halogen bond is enhanced by the inductive effect of the adjacent carbonyl group, making α-haloketones potent alkylating agents. nih.gov This property is exploited in the synthesis of numerous compounds, including α,β-unsaturated ketones (via elimination reactions) and a wide range of nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which exhibit significant biological activity. mdpi.comwikipedia.orgfiveable.me

Significance of the 3,4-Dichlorophenyl Moiety in Organic Synthesis

The 3,4-dichlorophenyl group is a common structural motif found in many biologically active compounds, spanning pharmaceuticals and agrochemicals. Its presence in a molecule can significantly influence its physical, chemical, and biological properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins.

The dichlorinated ring is a key component in a number of commercial products. For example, it is central to the structure of the herbicide Diuron. chembk.com In the pharmaceutical industry, this moiety is a critical building block for several drugs. A notable example is its role as an intermediate in the synthesis of Sertraline, a widely prescribed antidepressant of the selective serotonin (B10506) reuptake inhibitor (SSRI) class. The synthesis of novel isoindolin-1-one (B1195906) derivatives as potential antiepileptic agents also identified the 2,4-dichlorophenyl moiety as a critical pharmacophoric feature. acs.org Research has also shown that chalcones containing a dichlorophenyl group can possess antimicrobial properties. tsijournals.com

Table 2: Examples of Compounds Containing the Dichlorophenyl Moiety

| Compound Name | Class/Application | Significance |

|---|---|---|

| Diuron | Herbicide | Widely used in agriculture for weed control. |

| Sertraline (intermediate) | Antidepressant (SSRI) | The 3,4-dichlorophenyl group is a key structural component. |

| 3-(2,4-dichlorophenyl)- nih.govwikipedia.orgfiveable.metriazolo[3,4-b] nih.govwikipedia.orgwikipedia.orgthiadiazole derivatives | Antimicrobial agents | Investigated for controlling plant pathogens. researchgate.netnih.gov |

| Isoindolin-1-one derivatives | Antiepileptic Modulators | The dichlorophenyl moiety is crucial for biological activity. acs.org |

Overview of Research Trajectories for α-Bromocarbonyl Compounds

α-Bromocarbonyl compounds, including α-bromo ketones like 2-Bromo-1-(3,4-dichlorophenyl)butan-1-one, are pivotal intermediates in modern organic synthesis. dntb.gov.uajst.go.jp Research continues to uncover new applications and more efficient synthetic methods for this class of molecules.

Current research trajectories focus on several key areas:

Development of Greener Synthetic Protocols: Efforts are being made to create more environmentally benign and efficient methods for synthesizing α-bromoketones, moving away from hazardous reagents and solvents. mdpi.comwikipedia.org

Catalytic Asymmetric Synthesis: A significant area of research involves the development of catalytic methods to produce chiral α-haloketones. These enantiomerically enriched compounds are valuable for synthesizing complex chiral molecules, particularly pharmaceuticals. nus.edu.sg

Novel Reaction Pathways: Scientists are exploring new transformations of α-bromocarbonyls. For instance, they are used in various coupling reactions and can be converted to α,β-unsaturated carbonyls. fiveable.me They also serve as precursors in reactions like the Favorskii rearrangement. wikipedia.org

Application in Heterocycle Synthesis: α-Bromoketones remain essential starting materials for synthesizing a vast range of heterocyclic compounds, such as thiazoles and pyrroles, which are core structures in many pharmacologically active agents. wikipedia.org

The versatility and high reactivity of α-bromocarbonyl compounds ensure that they will remain a central focus of research, enabling the construction of complex molecular architectures for applications in medicine, agriculture, and materials science. dntb.gov.uanus.edu.sg

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-1-(3,4-dichlorophenyl)butan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrCl2O/c1-2-7(11)10(14)6-3-4-8(12)9(13)5-6/h3-5,7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZRPLFKVXPXPJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrCl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Bromo 1 3,4 Dichlorophenyl Butan 1 One

Precursor Synthesis and Functionalization of 1-(3,4-Dichlorophenyl)butan-1-one

The primary precursor for the target compound is 1-(3,4-dichlorophenyl)butan-1-one. chemicalbook.com The most common and industrially scalable method for synthesizing this precursor is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group.

In a typical procedure, 1,2-dichlorobenzene (B45396) is acylated with butanoyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). The reaction proceeds by the formation of a highly electrophilic acylium ion from the interaction of butanoyl chloride with AlCl₃. This electrophile then attacks the electron-rich 1,2-dichlorobenzene ring. The directing effects of the two chlorine atoms guide the incoming acyl group primarily to the position para to one chlorine and meta to the other, yielding the desired 1-(3,4-dichlorophenyl)butan-1-one.

An analogous synthesis for a related compound, 1-(3,4-dihydroxyphenyl)butan-1-one, involves the reaction of pyrocatechol (B87986) (1,2-dihydroxybenzene) with an acyl chloride and aluminum chloride in 1,2-dichloroethane. chemicalbook.com This highlights the versatility of the Friedel-Crafts acylation for preparing substituted aryl ketones. The reaction mixture is typically stirred at a low temperature initially and then allowed to warm to room temperature to ensure completion. chemicalbook.com Subsequent workup with dilute acid quenches the catalyst and isolates the crude product, which can be purified by crystallization or chromatography. chemicalbook.com

Regioselective α-Bromination Strategies

The critical step in the synthesis of 2-Bromo-1-(3,4-dichlorophenyl)butan-1-one is the regioselective introduction of a bromine atom at the α-carbon (the carbon adjacent to the carbonyl group). The presence of other potential reaction sites, such as the aromatic ring and the β- and γ-positions of the butyl chain, necessitates precise control over the reaction conditions to achieve high selectivity.

Acid-catalyzed bromination is a classic and effective method for the α-halogenation of ketones. libretexts.org The reaction proceeds through an enol intermediate, and the rate of halogenation is dependent on the rate of enol formation, which is the rate-determining step. masterorganicchemistry.comlibretexts.org This means the reaction rate is dependent on the ketone and acid concentration but independent of the halogen concentration. libretexts.org The mechanism begins with the protonation of the carbonyl oxygen by the acid catalyst, which increases the acidity of the α-hydrogens. A weak base (like the solvent or the conjugate base of the acid) then removes an α-proton to form a nucleophilic enol intermediate. libretexts.orgmasterorganicchemistry.com This enol then attacks the electrophilic bromine, leading to the α-brominated ketone and regeneration of the acid catalyst. libretexts.orgmasterorganicchemistry.com

Molecular bromine (Br₂) is the traditional reagent for this transformation, often used in a solvent like acetic acid. libretexts.orgchemtube3d.com The use of an acid catalyst is crucial for promoting the formation of the enol. masterorganicchemistry.com For an unsymmetrical ketone like 1-(3,4-dichlorophenyl)butan-1-one, the acid-catalyzed conditions typically favor the formation of the more substituted, thermodynamically stable enol, which would lead to bromination at the α-position. reddit.com

However, using elemental bromine has drawbacks, including its high reactivity, which can lead to over-bromination (dianhydro products) and potential side reactions like aromatic bromination if conditions are not carefully controlled. nih.gov It is also highly corrosive and hazardous to handle. A procedure developed by Li and Xiang involved the bromination of aryl ketones with Br₂ in glacial acetic acid under microwave irradiation to improve reaction times and yields. nih.gov Another approach demonstrated that the reaction could proceed without a catalyst in a solvent like diethyl ether, potentially improving the functional group tolerance. mdpi.com

N-Bromosuccinimide (NBS) is a widely used alternative to molecular bromine, valued for its solid, crystalline nature, which makes it easier and safer to handle. rsc.org It serves as a source of electrophilic bromine and is often used for selective brominations. masterorganicchemistry.comorganic-chemistry.org For the α-bromination of ketones, NBS can be used under various catalytic conditions.

One effective method involves using NBS with a catalytic amount of ammonium (B1175870) acetate (B1210297) (NH₄OAc) in a suitable solvent. rsc.orgrsc.org For acyclic ketones, the reaction is efficiently carried out in refluxing carbon tetrachloride. rsc.org Another protocol uses active aluminum oxide (Al₂O₃) as a catalyst. nih.gov In this system, the use of acidic Al₂O₃ in methanol (B129727) at reflux directs the regioselective α-bromination of aralkyl ketones that contain deactivating or moderately activating groups on the aromatic ring. nih.gov This is particularly relevant for 1-(3,4-dichlorophenyl)butan-1-one, where the chloro-substituted phenyl ring is deactivated. The acidic Al₂O₃ is thought to facilitate both the formation of the enol and the release of the bromonium ion from NBS. nih.gov

The Hell-Volhard-Zelinskii (HVZ) reaction is classically defined for the α-bromination of carboxylic acids, not ketones. blogspot.combrainly.com It involves converting the carboxylic acid into an acid bromide using a reagent like PBr₃. libretexts.orglibretexts.org This acyl bromide intermediate enolizes much more readily than the parent carboxylic acid, allowing it to react with Br₂ at the α-position. libretexts.orglibretexts.org

While the HVZ reaction is not directly applicable to ketones, the underlying principle of converting the carbonyl compound into a more reactive intermediate that readily enolizes can be applied analogously. For ketones, this "activation" is typically achieved through the choice of catalyst and reaction conditions that favor enol or enolate formation, rather than by converting the ketone into a different functional group. For instance, the use of strong acids or specific Lewis acid catalysts can be seen as an analogous strategy to the PBr₃ in the HVZ reaction, as they both serve to generate a more reactive nucleophilic intermediate for the subsequent halogenation step. masterorganicchemistry.comiitk.ac.in

Optimizing reaction conditions is paramount to maximize the yield and regioselectivity of the α-bromination of 1-(3,4-dichlorophenyl)butan-1-one. Key parameters to consider are temperature, solvent, and the choice of additives or catalysts.

Temperature: The temperature must be carefully controlled to prevent side reactions. Brominations are often initiated at low temperatures (e.g., 0-5 °C) and then allowed to warm to room temperature or heated to reflux, depending on the reactivity of the substrate and the brominating agent. mdpi.comacs.org Lower temperatures can help control the reaction rate and minimize the formation of poly-brominated byproducts.

Solvent: The choice of solvent can significantly influence the reaction's outcome.

Acetic Acid: Commonly used with Br₂, it can also act as an acid catalyst. chemtube3d.comnih.gov

Methanol/Ethanol (B145695): Used in some NBS-based procedures, such as with an Al₂O₃ catalyst, leading to rapid reactions. nih.govgoogle.com

Carbon Tetrachloride (CCl₄): An effective solvent for NBS bromination of acyclic ketones, often used at reflux temperature. rsc.orgrsc.org

Diethyl Ether (Et₂O): Can be used for brominations with both Br₂ and NBS, sometimes allowing for catalyst-free conditions. mdpi.comrsc.org

Dichloromethane (CH₂Cl₂): A common, relatively inert solvent for bromination reactions.

Additives/Catalysts: Additives are used to catalyze the reaction and improve selectivity.

Acids (HBr, H₂SO₄, HOAc): Used to catalyze enol formation in brominations with Br₂. masterorganicchemistry.com

Ammonium Acetate (NH₄OAc): A mild, neutral catalyst used with NBS. rsc.org

Aluminum Oxide (Al₂O₃): A heterogeneous catalyst that can promote regioselective α-bromination with NBS. nih.gov

Thiourea: A patent describes its use as a catalyst in the NBS bromination of ketones in ethanol or methanol. google.com

The following table summarizes various optimized conditions reported for the α-bromination of ketones, which are applicable to the synthesis of the title compound.

| Brominating Agent | Catalyst/Additive | Solvent | Temperature | Outcome/Notes | Reference(s) |

| Br₂ | HBr / Acetic Acid | Acetic Acid | Room Temp. | Standard acid-catalyzed bromination via enol. | masterorganicchemistry.com, chemtube3d.com |

| Br₂ | None | Diethyl Ether | 0 °C to RT | Acid-free conditions, potentially higher functional group tolerance. | mdpi.com |

| NBS | Ammonium Acetate | CCl₄ | 80 °C (Reflux) | Efficient for acyclic ketones. | rsc.org, rsc.org |

| NBS | Acidic Al₂O₃ | Methanol | Reflux | High regioselectivity for α-bromination of aralkyl ketones. | nih.gov |

| NBS | Thiourea | Ethanol/Methanol | 20-80 °C | Selective bromination with short reaction times. | google.com |

| Br₂ | Acetic Acid | Acetic Acid | Microwave | Rapid bromination of aryl ketones. | nih.gov |

Acid-Catalyzed Bromination via Enol Intermediates

Alternative Synthetic Pathways for Carbon-Bromine Bond Formation at the Alpha Position

The traditional method for the α-bromination of ketones often involves the use of elemental bromine (Br₂) in an acidic solvent such as acetic acid. libretexts.orgnih.govacs.orgwikipedia.org This reaction proceeds through the acid-catalyzed formation of an enol intermediate, which then acts as the nucleophile attacking the bromine. nih.govacs.orgwikipedia.org However, due to the hazardous nature of molecular bromine, a variety of alternative reagents and methodologies have been developed to achieve this transformation under milder and more selective conditions.

A widely adopted alternative is the use of N-Bromosuccinimide (NBS), a more manageable and safer crystalline solid. rsc.org NBS can effect α-bromination under various conditions. For instance, it can be used with catalysts like ammonium acetate or silica (B1680970) gel to promote the reaction. nih.govresearchgate.net Photochemical methods, utilizing UV-vis irradiation, can also initiate the bromination with NBS, often without the need for a catalyst or a radical initiator. rsc.orgnih.gov

Oxidative bromination represents another significant class of alternative pathways. These methods generate the electrophilic bromine species in situ from a stable bromide salt. A common approach involves pairing an alkali metal bromide or ammonium bromide with a strong oxidizing agent.

Oxone® and Ammonium Bromide : A combination of Oxone® (potassium peroxymonosulfate) and ammonium bromide provides an environmentally friendly, catalyst-free system for α-monobromination at room temperature. acs.org

Hydrogen Peroxide-HBr : The H₂O₂-HBr system, often conducted in water, is a green chemistry approach that minimizes the use of organic solvents. nih.gov

Ammonium Persulfate : In solvent-free conditions, ammonium persulfate can be used as an oxidant with ammonium bromide, with the reaction proceeding via mechanical grinding. libretexts.org

Other specialized brominating agents and catalytic systems have also been reported. Copper(II) bromide (CuBr₂) serves as a direct brominating agent and has also been implicated as a key component in catalytic systems that can achieve direct α-amination of ketones through a proposed α-bromo ketone intermediate. acs.org For substrates like 1,3-dicarbonyl compounds, bromodimethylsulfonium bromide has been shown to be a highly regioselective reagent for monobromination. organic-chemistry.org Furthermore, electrochemical methods have been developed that can achieve regioselective α'-bromination of α,β-unsaturated ketones. acs.org

A selection of these alternative methodologies is summarized in the table below.

| Brominating System | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| N-Bromosuccinimide (NBS) / Catalyst | Safer alternative to Br₂, good selectivity. | Catalysts: NH₄OAc, Silica Gel. Solvents: CCl₄, Et₂O. | nih.govresearchgate.net |

| NBS / UV light | Catalyst-free photochemical method. | UV-vis irradiation, low temperature (30 °C). | rsc.org |

| NH₄Br / Oxone® | Environmentally friendly, catalyst-free. | Ambient temperature, often in methanol or water. | acs.org |

| HBr / H₂O₂ | "On water" green chemistry approach. | Aqueous medium, room temperature, no organic solvent. | nih.gov |

| CuBr₂ | Direct brominating agent and catalyst. | Used in solvents like acetonitrile (B52724) or DMF. | acs.org |

Stereochemical Control in α-Bromoketone Synthesis

For a compound like this compound, the carbon atom bearing the bromine is a stereocenter. Therefore, controlling the stereochemical outcome of the bromination is crucial for accessing specific stereoisomers. This is achieved through either diastereoselective or enantioselective synthesis strategies.

Development of Diastereoselective Bromination Approaches

Diastereoselective bromination aims to control the relative configuration of a new stereocenter in a molecule that already contains one or more stereocenters. This control is typically achieved through two main strategies: substrate control and the use of chiral auxiliaries.

In substrate-controlled approaches, the existing chirality within the ketone substrate directs the incoming brominating agent to a specific face of the molecule. nih.govnih.gov The bromination of a chiral ketone often proceeds through the formation of the thermodynamically more stable enol or enolate, which can exhibit a preferred conformation that exposes one face to electrophilic attack over the other. libretexts.orglibretexts.org

A more robust and predictable method for achieving high diastereoselectivity is the use of a chiral auxiliary . wikipedia.orgnih.gov A chiral auxiliary is a stereochemically pure compound that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the reaction, the auxiliary is removed, yielding a product enriched in one diastereomer. For the synthesis of chiral α-bromoketones, auxiliaries like pseudoephedrine or Evans oxazolidinones are commonly employed. wikipedia.org

The general process using an auxiliary like pseudoephedrine involves:

Formation of an amide between the chiral auxiliary and a carboxylic acid precursor.

Conversion of the amide to the target ketone structure.

Deprotonation with a strong, non-nucleophilic base to form a chiral enolate. The steric bulk of the auxiliary effectively blocks one face of the enolate. wikipedia.org

Introduction of an electrophilic bromine source (e.g., NBS), which attacks the enolate from the less sterically hindered face.

Cleavage of the auxiliary to release the enantiomerically enriched α-bromo ketone. nih.gov

This approach allows for the synthesis of a specific diastereomer with high predictability and control. nih.gov

Exploration of Enantioselective Synthesis Strategies for Chiral α-Bromoketones

Enantioselective synthesis focuses on producing a single enantiomer of a chiral compound from a prochiral or racemic precursor. For the synthesis of chiral α-bromoketones like this compound, organocatalysis and metal catalysis are the predominant strategies.

Organocatalysis has emerged as a powerful tool for the asymmetric α-functionalization of carbonyl compounds. researchgate.net In this approach, a small chiral organic molecule, such as a proline derivative or a chiral secondary amine, acts as the catalyst. nih.govrsc.org The mechanism involves the reaction of the prochiral ketone with the chiral amine catalyst to form a nucleophilic chiral enamine intermediate. This enamine is then attacked by an electrophilic bromine source. The chiral environment created by the catalyst directs the bromine to one of the two enantiotopic faces of the enamine, resulting in the formation of the α-bromoketone with high enantiomeric excess (ee). nih.govrsc.org

The choice of catalyst and brominating agent is critical. While N-Bromosuccinimide (NBS) is a common bromine source, specialized ketone-based brominating agents (KBAs) have been developed to improve yields and enantioselectivities in some systems. researchgate.netnih.gov However, recent advancements have enabled the efficient use of NBS by optimizing reaction conditions, such as the choice of solvent. nih.gov

| Catalyst Type | Example Catalyst | Bromine Source | Typical ee (%) | Reference |

|---|---|---|---|---|

| Chiral Pyrrolidine | (2R,5R)-Diphenylpyrrolidine | NBS | Up to 96% (for aldehydes) | rsc.orgresearchgate.net |

| Chiral Imidazolidinone | MacMillan Catalyst | NBS | Up to 94% (for ketones) | nih.govrsc.org |

| Chiral Lewis Base | (DHQD)₂PHAL | NBS / SOCl₂ | Up to 92:8 er (bromochlorination) | acs.orgresearchgate.net |

| Chiral Phase Transfer | Cinchona Alkaloid Derivative | N/A (resolution) | Up to 97.5:2.5 er (from racemic) | acs.org |

Chiral metal catalysis provides another avenue for enantioselective α-bromination. Here, a chiral ligand coordinates to a metal center to form a chiral Lewis acid complex. This complex can then coordinate to the ketone, activating it towards nucleophilic attack and controlling the facial selectivity of the bromination. For example, chiral N,N'-dioxide/Fe(OTf)₂ complexes have been successfully used for the highly diastereo- and enantioselective bromoazidation of α,β-unsaturated ketones, demonstrating the potential of such systems. organic-chemistry.org While direct catalytic enantioselective bromination of simple ketones is an ongoing area of research, related stereoconvergent processes, such as the nickel-catalyzed cross-coupling of racemic α-bromoketones, highlight the power of metal catalysis in accessing enantiopure α-substituted ketones. nih.gov

Chemical Reactivity and Mechanistic Pathways of 2 Bromo 1 3,4 Dichlorophenyl Butan 1 One

Nucleophilic Substitution Reactions at the α-Carbon

The carbon atom attached to the bromine, known as the α-carbon, is highly susceptible to attack by nucleophiles. This is due to the combined electron-withdrawing inductive effects of the adjacent carbonyl group and the bromine atom, which polarize the C-Br bond and render the α-carbon electrophilic. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism, involving a backside attack by the nucleophile, leading to the displacement of the bromide ion.

Reactivity with Oxygen-Centered Nucleophiles (e.g., Alkoxides)

Alkoxides, such as sodium ethoxide, react with α-bromoketones to yield α-alkoxy ketones. In the case of 2-Bromo-1-(3,4-dichlorophenyl)butan-1-one, reaction with an alkoxide like sodium methoxide (B1231860) would be expected to produce 2-methoxy-1-(3,4-dichlorophenyl)butan-1-one. The reaction proceeds through a standard SN2 pathway. However, under certain conditions, particularly with sterically hindered bases, an E2 elimination reaction can compete, leading to the formation of an α,β-unsaturated ketone. mdpi.comvedantu.comstackexchange.com

A general representation of the reaction with an alkoxide is as follows:

| Reactant | Nucleophile | Product | Reaction Type |

| This compound | Sodium Methoxide | 2-Methoxy-1-(3,4-dichlorophenyl)butan-1-one | SN2 |

| This compound | Sodium Ethoxide | 2-Ethoxy-1-(3,4-dichlorophenyl)butan-1-one | SN2 |

Reactivity with Nitrogen-Centered Nucleophiles (e.g., Amines)

The reaction of this compound with amines is a crucial step in the synthesis of various substituted cathinone (B1664624) derivatives. Primary and secondary amines act as potent nucleophiles, attacking the α-carbon to displace the bromide ion and form the corresponding α-amino ketone. For instance, the reaction with a primary amine (R-NH₂) would yield 2-(alkylamino)-1-(3,4-dichlorophenyl)butan-1-one. The reaction typically requires a base to neutralize the hydrogen bromide formed as a byproduct. Often, an excess of the amine itself serves this purpose. wikipedia.orgresearchgate.net

The general reaction with a primary amine can be depicted as:

| Amine | Product |

| Ammonia (B1221849) (NH₃) | 2-Amino-1-(3,4-dichlorophenyl)butan-1-one |

| Methylamine (CH₃NH₂) | 2-(Methylamino)-1-(3,4-dichlorophenyl)butan-1-one |

| Piperidine | 2-(Piperidin-1-yl)-1-(3,4-dichlorophenyl)butan-1-one |

Reactivity with Sulfur-Centered Nucleophiles (e.g., Thiols)

Thiols and their conjugate bases, thiolates, are excellent nucleophiles and readily react with α-bromoketones. The reaction of this compound with a thiol (R-SH) or a thiolate (R-S⁻) would lead to the formation of an α-thioether ketone, such as 2-(alkylthio)-1-(3,4-dichlorophenyl)butan-1-one. These reactions are generally efficient and proceed under mild conditions.

The reaction with a thiol can be represented as:

| Thiol | Product |

| Thiophenol (C₆H₅SH) | 2-(Phenylthio)-1-(3,4-dichlorophenyl)butan-1-one |

| Sodium thiomethoxide (NaSCH₃) | 2-(Methylthio)-1-(3,4-dichlorophenyl)butan-1-one |

Reactivity with Carbon-Centered Nucleophiles (e.g., Organometallics, Enolates)

Carbon-based nucleophiles, such as Grignard reagents and organocuprates, can also react at the α-carbon, though reactions at the carbonyl group are often competitive, especially with highly reactive organometallics like Grignard reagents. To favor α-alkylation, less reactive nucleophiles like enolates or organocuprates are often employed. For example, the reaction with a lithium diorganocuprate (R₂CuLi) could potentially lead to the formation of a new carbon-carbon bond at the α-position.

The reaction with an enolate, for instance from a β-dicarbonyl compound, would proceed via an SN2 mechanism to form a new C-C bond.

Carbonyl Group Transformations

The carbonyl group in this compound is also a site of significant reactivity, particularly for reduction reactions.

Reduction Reactions to Alcohols

The ketone functionality can be reduced to a secondary alcohol using various reducing agents. A common and selective reagent for this transformation is sodium borohydride (B1222165) (NaBH₄). The reaction of this compound with NaBH₄ would yield 2-bromo-1-(3,4-dichlorophenyl)butan-1-ol. This reaction is a nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, followed by protonation of the resulting alkoxide. Notably, NaBH₄ is generally not strong enough to reduce the C-Br bond, allowing for the selective reduction of the ketone. vedantu.comstackexchange.comnih.gov

The reduction process can be summarized as:

The reaction produces a new chiral center at the carbinol carbon, and in the absence of a chiral directing group, a racemic mixture of the two possible stereoisomers of the alcohol would be expected.

| Reducing Agent | Product |

| Sodium Borohydride (NaBH₄) | 2-Bromo-1-(3,4-dichlorophenyl)butan-1-ol |

| Lithium Aluminium Hydride (LiAlH₄) | 1-(3,4-Dichlorophenyl)butan-1,2-diol (potential for over-reduction) |

Oxidation Reactions to Carboxylic Acid Derivatives

While aldehydes are readily oxidized to carboxylic acids, ketones are generally resistant to oxidation. However, under specific conditions, they can be cleaved to produce carboxylic acid derivatives. For α-bromo ketones like this compound, oxidative pathways can be exploited.

One potential, though not direct, pathway involves the Baeyer-Villiger oxidation. chemistrysteps.com This reaction converts ketones into esters using peroxycarboxylic acids, such as meta-chloroperoxybenzoic acid (mCPBA). chemistrysteps.com The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of the peroxyacid. A subsequent rearrangement with migration of an alkyl or aryl group leads to the formation of an ester. chemistrysteps.com This resulting ester could then be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an alcohol.

Another well-known oxidative cleavage of ketones is the haloform reaction. This reaction is specific to methyl ketones or alcohols that can be oxidized to methyl ketones. chemistrysteps.com It proceeds via trihalogenation of the methyl group in the presence of a base, followed by cleavage of the resulting trihalomethyl ketone by a hydroxide (B78521) ion to form a carboxylate salt and a haloform (chloroform, bromoform, or iodoform). chemistrysteps.comyoutube.com Since this compound is not a methyl ketone, it would not undergo the haloform reaction in its classic sense. However, the principles of base-mediated halogenation and nucleophilic acyl substitution are fundamental to the chemistry of α-halo ketones. youtube.com

Rearrangement Reactions and Fragmentations

The most prominent rearrangement reaction for α-halo ketones is the Favorskii rearrangement . wikipedia.org This reaction occurs when an α-halo ketone with an abstractable α'-proton is treated with a base (e.g., hydroxide, alkoxide, or amine), leading to a carboxylic acid or its derivative (ester, amide). wikipedia.org For cyclic α-halo ketones, this results in a characteristic ring contraction. wikipedia.org

The mechanism is widely believed to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com

A base abstracts an acidic proton from the α'-carbon (the carbon on the other side of the carbonyl from the halogen). wikipedia.orgyoutube.com

The resulting enolate undergoes an intramolecular nucleophilic substitution, displacing the bromide to form a strained bicyclic cyclopropanone intermediate. wikipedia.orgyoutube.com

The nucleophile (e.g., hydroxide or alkoxide) attacks the carbonyl carbon of the cyclopropanone. wikipedia.org

The tetrahedral intermediate collapses, cleaving the three-membered ring to form the most stable carbanion, which is then protonated by the solvent to yield the final rearranged product. wikipedia.org

In cases where an enolate cannot be formed (i.e., no α'-hydrogens), the reaction can proceed through an alternative mechanism known as the quasi-Favorskii rearrangement . wikipedia.orgharvard.edu This pathway involves nucleophilic attack on the carbonyl, forming a tetrahedral intermediate that rearranges with migration of the adjacent carbon and displacement of the halide. wikipedia.org Given that this compound possesses α'-protons on its ethyl group, it is expected to undergo the standard Favorskii rearrangement.

Cyclization Reactions Leading to Heterocyclic Frameworks

α-Halo ketones are exceptionally useful precursors for the synthesis of a wide variety of heterocyclic compounds, as the two electrophilic centers (the carbonyl carbon and the α-carbon) can react with binucleophiles. nih.govmdpi.com this compound is a suitable substrate for these transformations.

Common examples include:

Hantzsch Thiazole (B1198619) Synthesis: Reaction with a thioamide yields a thiazole ring. The sulfur of the thioamide displaces the bromide, and the nitrogen subsequently condenses with the carbonyl group, followed by dehydration.

Imidazoles Synthesis: Condensation with amidines or ammonia and an aldehyde leads to substituted imidazoles.

Oxazoles Synthesis: Reaction with a primary amide can produce oxazoles.

Condensed Heterocyclic Systems: α-bromo ketones can react with heterocyclic compounds containing an amino group adjacent to a ring nitrogen (e.g., 2-aminopyridine, 2-aminothiazole) to form fused imidazole (B134444) systems like imidazo[1,2-a]pyridines and imidazo[2,1-b]thiazoles. nih.gov In these reactions, the ring nitrogen typically attacks the α-carbon first. nih.gov

The general utility of α-bromo ketones in forming five-membered heterocyclic rings is well-established. nih.gov

| Reactant | Resulting Heterocycle |

| Thioamide | Thiazole |

| Amidine | Imidazole |

| Primary Amide | Oxazole |

| Phenylhydrazine | N-phenylpyrazole nih.gov |

Metal-Catalyzed Coupling Reactions Involving the Bromine Atom

The bromine atom in this compound can participate in various metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used to couple organohalides with various partners. wikipedia.org α-Bromo ketones can serve as the electrophilic partner in these reactions.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound (typically a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Reacting this compound with an aryl or vinyl boronic acid would lead to the formation of an α-aryl or α-vinyl ketone, respectively. The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the product and regenerate the catalyst. libretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene under the influence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org While typically used for aryl and vinyl halides, the principle can be extended. A variation, the amino-Heck reaction, can form nitrogen-carbon bonds. wikipedia.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Coupling this compound with a terminal alkyne would produce an α-alkynyl ketone. The reaction is typically run under mild, basic conditions. wikipedia.orgorganic-chemistry.org

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Product Type |

| Suzuki-Miyaura wikipedia.org | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(0) complex, Base | α-Aryl/Vinyl Ketone |

| Heck wikipedia.org | Alkene | Pd complex, Base | α,β-Unsaturated Ketone (via elimination) |

| Sonogashira wikipedia.org | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Amine Base | α-Alkynyl Ketone |

Besides palladium, other transition metals like nickel, copper, and iron are effective catalysts for transformations involving α-bromo ketones.

Nickel-Catalyzed Reactions: Nickel catalysts can be used for cross-coupling reactions, often mirroring the reactivity of palladium but sometimes offering advantages in terms of cost, reactivity, and milder reaction conditions. nih.gov Nickel-catalyzed couplings of α-bromo ketones with arylboronic acids acs.org and organozinc reagents (a Negishi-type coupling) have been developed to synthesize α-aryl ketones. nih.gov These reactions can even be performed asymmetrically to generate chiral tertiary centers with high enantioselectivity. nih.gov

Copper-Catalyzed Reactions: Copper compounds can catalyze the α-bromination of ketones themselves, for instance, using copper(II) bromide or a system like copper nitrate (B79036) with hydrobromic acid. lookchem.comacs.org More relevant to the reactivity of the pre-formed α-bromo ketone, copper is famously used as a co-catalyst in the Sonogashira reaction. wikipedia.org

Iron-Catalyzed Reactions: Iron catalysis is an attractive, cost-effective, and environmentally benign alternative. Iron(III) chloride has been shown to catalyze the oxidative α-amination of ketones with sulfonamides, demonstrating a pathway for C-N bond formation at the α-position. nih.govacs.org

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 1 3,4 Dichlorophenyl Butan 1 One and Its Derivatives

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides critical insights into the functional groups present within a molecule by probing their characteristic vibrational modes.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups. For 2-Bromo-1-(3,4-dichlorophenyl)butan-1-one, the key vibrational modes would be associated with the carbonyl group (C=O), the aromatic ring (C-C and C-H), and the carbon-halogen bonds (C-Br and C-Cl).

The most prominent absorption band in the FTIR spectrum of a ketone is the C=O stretching vibration, which typically appears in the range of 1725-1705 cm⁻¹ for alkyl ketones. The conjugation of the carbonyl group with the dichlorophenyl ring would be expected to shift this peak to a slightly lower wavenumber. The aromatic C-C stretching vibrations would produce a series of peaks in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring would be observed around 3100-3000 cm⁻¹, while the aliphatic C-H stretching from the butyl chain would appear in the 3000-2850 cm⁻¹ range. The C-Br stretching vibration is expected in the 600-500 cm⁻¹ region, and the C-Cl stretches would likely be found between 800-600 cm⁻¹.

A hypothetical FTIR data table for this compound, based on known values for similar compounds, is presented below.

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | Aromatic C-H Stretch |

| ~2960 | Aliphatic C-H Stretch (asymmetric) |

| ~2870 | Aliphatic C-H Stretch (symmetric) |

| ~1710 | C=O Stretch (Ketone) |

| ~1590, 1560, 1470 | Aromatic C=C Stretch |

| ~1250 | C-C-C Bend |

| ~830 | C-Cl Stretch |

| ~750 | C-Cl Stretch |

| ~680 | C-Br Stretch |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in identifying the symmetric vibrations of the aromatic ring and the carbon-halogen bonds. The C=O stretch would also be visible, though typically weaker than in the FTIR spectrum. The symmetric breathing mode of the dichlorophenyl ring would be a prominent feature.

A projected Raman data table for the target compound is as follows:

| Wavenumber (cm⁻¹) | Assignment |

| ~3070 | Aromatic C-H Stretch |

| ~2940 | Aliphatic C-H Stretch |

| ~1695 | C=O Stretch (Ketone) |

| ~1580 | Aromatic Ring Stretch |

| ~1030 | Aromatic Ring Breathing |

| ~680 | C-Br Stretch |

| ~600 | C-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity. For this compound, the aromatic protons would appear as a complex multiplet in the downfield region (typically 7.5-8.0 ppm) due to the electron-withdrawing effects of the carbonyl and chloro groups. The proton on the α-carbon (the carbon bearing the bromine atom) would be significantly deshielded and would likely appear as a triplet or a doublet of doublets around 5.0-5.5 ppm. The methylene (B1212753) and methyl protons of the butyl chain would be found further upfield.

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. The carbonyl carbon would be the most deshielded, appearing around 190-200 ppm. The aromatic carbons would resonate in the 125-140 ppm region, with the carbons bearing the chloro substituents showing distinct shifts. The α-carbon attached to the bromine atom would be expected around 45-55 ppm, while the other aliphatic carbons would be further upfield.

Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8-8.1 | m | 3H | Aromatic-H |

| ~5.2 | t | 1H | CH(Br) |

| ~2.1 | m | 2H | CH₂ |

| ~1.0 | t | 3H | CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~195 | C=O |

| ~138 | Aromatic C-Cl |

| ~135 | Aromatic C-Cl |

| ~132 | Aromatic C-H |

| ~131 | Aromatic C-H |

| ~130 | Aromatic C-H |

| ~128 | Aromatic C-CO |

| ~50 | CH(Br) |

| ~30 | CH₂ |

| ~13 | CH₃ |

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in one-dimensional spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the α-proton and the adjacent methylene protons, and between the methylene protons and the terminal methyl protons, confirming the structure of the butyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. This would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum. columbia.edu

The carbon atom bearing the bromine atom in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. While standard NMR techniques cannot distinguish between enantiomers, the use of chiral resolving agents or chiral solvating agents can induce diastereomeric interactions, leading to separate signals for the enantiomers in the NMR spectrum.

Furthermore, if derivatives of this compound were synthesized to introduce a second stereocenter, Nuclear Overhauser Effect (NOE) spectroscopy could be employed to determine the relative stereochemistry. NOE experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the three-dimensional structure of the molecule.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. For this compound, this analysis provides crucial insights into its elemental composition and the connectivity of its atoms.

The molecular structure of this compound contains isotopes of both bromine (79Br and 81Br) and chlorine (35Cl and 37Cl), which results in a characteristic isotopic pattern in the mass spectrum. docbrown.info The presence of one bromine atom leads to two peaks of nearly equal intensity (M and M+2) separated by two mass units. youtube.comlibretexts.org The two chlorine atoms further complicate this pattern, leading to a cluster of peaks for the molecular ion. The relative abundances of these isotopic peaks can be predicted based on the natural isotopic distribution of the halogens.

Fragmentation of the molecular ion occurs through predictable pathways, primarily driven by the stability of the resulting fragments. libretexts.org As a ketone, this compound is expected to undergo alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.orglibretexts.orglibretexts.orgyoutube.com This process is favored because it leads to the formation of a resonance-stabilized acylium ion. youtube.com

Two primary alpha-cleavage pathways are possible for this molecule:

Cleavage of the bond between the carbonyl carbon and the 2-bromobutyl group, leading to the formation of a 3,4-dichlorobenzoyl cation.

Cleavage of the bond between the carbonyl carbon and the 3,4-dichlorophenyl ring, which is generally less favored for aromatic ketones.

The fragmentation pattern will also likely show the loss of the bromine atom and various alkyl fragments. The most common fragmentation patterns for ketones involve the cleavage of bonds adjacent to the carbonyl group. libretexts.org

A comprehensive analysis using a gas chromatograph/tandem mass spectrometer (GC-MS/MS) would allow for the selective detection of the carbonyl group and the determination of iminium and substituted benzoyl cations generated by α-cleavage. shimadzu.com

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| Fragment Ion | m/z (most abundant isotopes) | Description |

| [C₁₀H₉BrCl₂O]⁺• | 310 | Molecular Ion (M⁺•) |

| [C₇H₃Cl₂O]⁺ | 173 | 3,4-Dichlorobenzoyl cation (from alpha-cleavage) |

| [C₇H₃Cl₂]⁺ | 145 | 3,4-Dichlorophenyl cation (loss of CO from benzoyl cation) |

| [C₄H₈Br]⁺ | 135/137 | 2-Bromobutyl cation |

| [C₄H₇]⁺ | 55 | Butenyl cation (loss of Br from bromobutyl cation) |

| [C₂H₅]⁺ | 29 | Ethyl cation |

Note: The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁶O, ³⁵Cl, ⁷⁹Br). The actual spectrum will show isotopic clusters.

X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms and Derivatives

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

Should a crystalline form of this compound or its derivatives be obtained, the crystallographic analysis would yield key parameters. researchgate.netresearchgate.net These parameters include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell (a, b, c, α, β, γ). mdpi.com

The structural analysis of related bromo- and chloro-substituted organic compounds reveals that the molecular geometry and packing in the crystal lattice are influenced by various intermolecular interactions, such as hydrogen bonds and halogen-halogen interactions. researchgate.netsemanticscholar.org For instance, in the crystal structure of similar α-haloketones, the planarity of the molecule and the formation of dimers through hydrogen bonding are common features. researchgate.net The study of derivatives, such as those formed by reacting the α-bromo ketone with thiosemicarbazides, has also been successfully carried out using X-ray crystallography, confirming the resulting molecular structures. nih.gov

Table 2: Hypothetical Crystallographic Data for a Derivative of this compound

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 9.8 |

| c (Å) | 20.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 2055 |

| Z (molecules/unit cell) | 4 |

Note: This table presents hypothetical data based on published crystal structures of similar molecules and serves as an example of the type of information that would be obtained from an X-ray crystallographic analysis. researchgate.netresearchgate.net

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the molecule's reactivity, its interaction with biological targets, and for the rational design of new derivatives with specific properties.

Theoretical and Computational Chemistry Investigations of 2 Bromo 1 3,4 Dichlorophenyl Butan 1 One

Electronic Structure and Stability Calculations

The arrangement of electrons and the resulting stability of a molecule are fundamental aspects that dictate its chemical nature. Computational methods, particularly those rooted in quantum mechanics, are adept at elucidating these features.

Density Functional Theory (DFT) is a computational method that has become a cornerstone of modern chemical research for its balance of accuracy and computational cost. It is particularly well-suited for determining the optimized molecular geometry and exploring the conformational landscape of molecules like 2-Bromo-1-(3,4-dichlorophenyl)butan-1-one.

A conformational analysis of this molecule would involve rotating the bonds, particularly around the C(O)-C(Br) bond and the bond connecting the carbonyl group to the dichlorophenyl ring. By calculating the energy of each conformation, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For this compound, the most stable conformer is likely to be one where steric hindrance between the bulky bromine atom, the ethyl group, and the dichlorophenyl ring is minimized. The planarity of the carbonyl group with the aromatic ring would also be a significant factor, as conjugation contributes to stability.

Table 1: Theoretical Geometric Parameters for the Most Stable Conformer of this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.21 Å |

| C-C (carbonyl-ring) | 1.49 Å | |

| C-Br | 1.95 Å | |

| C-Cl (meta) | 1.74 Å | |

| C-Cl (para) | 1.73 Å | |

| Bond Angle | O=C-C (ring) | 120.5° |

| O=C-C (bromo) | 121.0° | |

| C(ring)-C(O)-C(bromo) | 118.5° | |

| Dihedral Angle | Cl-C-C-C(O) | ~180° |

| C(O)-C(ring)-C-C | ~0° |

Note: The data in this table is theoretical and based on typical values obtained from DFT calculations for similar halogenated acetophenone (B1666503) derivatives.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.orgwikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.orgyoutube.com

For this compound, the HOMO is expected to be localized primarily on the dichlorophenyl ring and the lone pairs of the oxygen and bromine atoms, indicating that these are potential sites for electrophilic attack. The LUMO, conversely, is likely to be centered on the carbonyl carbon and the C-Br bond, suggesting these are the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Primarily located on the dichlorophenyl ring and oxygen lone pairs. |

| LUMO | -1.8 | Primarily located on the carbonyl carbon and the antibonding orbital of the C-Br bond. |

| HOMO-LUMO Gap | 4.7 eV | Indicates moderate chemical reactivity. |

Note: These energy values are hypothetical and representative of what would be expected from a DFT calculation on this type of molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational chemistry is an invaluable tool for mapping out the intricate pathways of chemical reactions, identifying the high-energy transition states that act as barriers, and understanding the factors that influence the reaction's course.

By modeling the reaction of this compound with a nucleophile, for instance, the transition state for the substitution of the bromine atom can be located and characterized. This involves finding a saddle point on the potential energy surface that connects the reactants and products. The structure of the transition state would reveal the geometry of the molecule as the new bond is forming and the C-Br bond is breaking.

The energy of this transition state, relative to the reactants, determines the activation energy of the reaction. A lower activation energy signifies a faster reaction. For example, in a nucleophilic substitution reaction, the calculations might show a concerted SN2-like mechanism or a stepwise mechanism involving a carbocation intermediate, depending on the reaction conditions and the nature of the nucleophile.

Solvents can have a profound impact on reaction rates and mechanisms. Computational models can account for these effects using various solvent models, such as implicit models (where the solvent is treated as a continuous medium) or explicit models (where individual solvent molecules are included in the calculation).

For a reaction involving a polar molecule like this compound, moving from a nonpolar to a polar solvent would be expected to stabilize charged intermediates and transition states. This could potentially lower the activation energy and accelerate the reaction. For example, a reaction that proceeds via a charged intermediate would be significantly favored in a polar protic solvent compared to a nonpolar aprotic solvent.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure. researchgate.net

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculated frequencies can aid in the assignment of experimental spectral bands to specific vibrational modes of the molecule. For this compound, characteristic calculated frequencies would include the C=O stretch, C-Br stretch, and various aromatic C-H and C-C vibrations.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed. By calculating the magnetic shielding of each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. These predictions are highly valuable for interpreting experimental NMR spectra and confirming the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

| IR | Carbonyl (C=O) Stretch | ~1690 cm⁻¹ |

| C-Br Stretch | ~650 cm⁻¹ | |

| ¹³C NMR | Carbonyl Carbon | ~190 ppm |

| Carbon bearing Bromine | ~45 ppm | |

| ¹H NMR | Proton on C-Br | ~5.0 ppm |

| Aromatic Protons | 7.5-8.0 ppm |

Note: These are predicted values and would require experimental verification. The exact values can vary depending on the computational method and basis set used.

Computational Vibrational Spectroscopy (IR, Raman)

Computational vibrational spectroscopy is a vital theoretical tool for the structural analysis and characterization of molecules like this compound. This method, often employing Density Functional Theory (DFT), allows for the generation of theoretical Infrared (IR) and Raman spectra that can be compared with experimental results for validation. researchgate.net Vibrational spectroscopy is a definitive way to identify species generated from molecular adsorption and surface reactions. libretexts.org

The complexity of this compound results in a multitude of vibrational modes. Key frequencies are linked to specific functional groups. The carbonyl (C=O) stretching vibration is a prominent feature in the IR spectrum, typically observed in the 1680-1700 cm⁻¹ range. libretexts.orglibretexts.org The precise location of this band is influenced by the electronic effects of the substituents on the phenyl ring and the adjacent bromine atom. The dichlorinated phenyl ring has several characteristic vibrations, including C-H stretching modes above 3000 cm⁻¹, C=C stretching within the aromatic ring around 1400-1600 cm⁻¹, and C-Cl stretching modes, which are usually found in the lower frequency region. The C-Br stretch is also anticipated at lower wavenumbers.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (aromatic) | 3050-3100 | Stretching of C-H bonds on the phenyl ring |

| C-H stretch (aliphatic) | 2850-2950 | Stretching of C-H bonds in the butyl chain |

| C=O stretch | ~1690 | Stretching of the carbonyl group |

| C=C stretch (aromatic) | 1475, 1560, 1590 | In-plane stretching of the phenyl ring C=C bonds |

| C-Cl stretch | 700-800 | Stretching of the carbon-chlorine bonds |

| C-Br stretch | 550-650 | Stretching of the carbon-bromine bond |

Note: These are representative values and can vary based on the computational method and basis set used.

Raman spectroscopy offers complementary data. youtube.com While the C=O stretch is also Raman active, the C-Cl and C-Br stretches often produce strong signals in the Raman spectrum, which aids in their identification. nih.gov The symmetric vibrations of the dichlorophenyl ring are also typically more intense in the Raman spectrum compared to their IR counterparts.

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for determining the detailed molecular structure of this compound in solution. nih.gov Computational approaches, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, enable the accurate prediction of ¹H and ¹³C NMR chemical shifts.

The predicted ¹H NMR spectrum would display distinct signals for the protons on the aromatic ring and the aliphatic chain. The aromatic protons would appear as a complex multiplet pattern in the downfield region (typically 7.5-8.0 ppm) due to the electron-withdrawing effects of the chlorine atoms and the carbonyl group. modgraph.co.ukwisc.edu The proton on the α-carbon (the carbon attached to the bromine atom) would be significantly deshielded and appear as a multiplet, with its chemical shift influenced by the electronegativity of the bromine and the carbonyl group. libretexts.org The protons of the ethyl group would show characteristic multiplets in the upfield region.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbon is the most deshielded, with a chemical shift typically in the 190-200 ppm range. The aromatic carbons would exhibit a pattern of signals between 125 and 140 ppm, with the carbons directly bonded to chlorine atoms showing distinct shifts. The α-carbon bonded to bromine would be found at a lower chemical shift compared to the carbonyl carbon but would be deshielded relative to the other aliphatic carbons.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~192 |

| Cα-H | ~4.5-5.0 | ~45-50 |

| Cβ-H₂ | ~1.8-2.2 | ~25-30 |

| Cγ-H₃ | ~0.9-1.2 | ~10-15 |

| Aromatic H | ~7.6-8.1 | - |

| Aromatic C | - | ~128-135 |

| Aromatic C-Cl | - | ~130-140 |

Note: These are estimated values and can be refined through comparison with experimental data.

Analysis of Local Reactivity Properties (e.g., Fukui Functions, Average Local Ionization Energies)

Local reactivity descriptors, derived from conceptual DFT, offer insights into the most reactive sites within the this compound molecule. Fukui functions (f(r)) are particularly useful for identifying sites that are susceptible to nucleophilic, electrophilic, and radical attack.

The Fukui function for nucleophilic attack (f⁺(r)) is expected to be highest on the carbonyl carbon, indicating it as the most electrophilic site and the primary target for nucleophiles. This is a result of the polarization of the C=O bond, which leaves the carbon atom with a partial positive charge. The α-carbon, bonded to the electron-withdrawing bromine atom, would also show a significant f⁺(r) value, making it another potential site for nucleophilic substitution. nih.gov

The Fukui function for electrophilic attack (f⁻(r)) would be distributed over the dichlorophenyl ring, with higher values on the carbon atoms at the ortho and para positions relative to the acyl group, moderated by the presence of the chlorine atoms. The oxygen atom of the carbonyl group would also be a site for electrophilic attack.

Average Local Ionization Energies (ALIE) measure the energy needed to remove an electron from a specific point in the molecule's electron density. Lower ALIE values indicate regions that are more susceptible to electrophilic attack. For this compound, the regions with the lowest ALIE values would likely be associated with the π-system of the aromatic ring and the lone pairs of the carbonyl oxygen.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization Insights

Natural Bond Orbital (NBO) analysis is a computational technique that simplifies a molecule's complex wavefunction into a more intuitive representation of Lewis-like chemical bonds and lone pairs. ijnc.ir It provides valuable information about charge distribution, hybridization, and delocalization effects.

For this compound, NBO analysis would reveal the hybridization of key atoms. The carbonyl carbon would be sp² hybridized, which is consistent with its trigonal planar geometry. The α-carbon would be sp³ hybridized. The analysis would also quantify the natural charges on each atom, confirming the electrophilic nature of the carbonyl carbon and the α-carbon.

Strategic Applications in Complex Organic Molecule Synthesis

Role as a Versatile Building Block for Diverse Chemical Scaffolds

The utility of 2-Bromo-1-(3,4-dichlorophenyl)butan-1-one as a versatile building block stems from the reactivity of the α-bromo ketone moiety. This functional group can react with a wide array of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility allows for the synthesis of a multitude of chemical scaffolds from a single precursor. Ketones, in general, are considered valuable starting materials for creating natural product-inspired compounds due to the vast number of complexity-building transformations they can undergo. researchgate.netnih.gov

The primary reaction pathway involves the nucleophilic substitution of the bromide ion (SN2 reaction). Various nucleophiles can be employed to introduce diverse functional groups at the α-position, leading to the generation of α-substituted ketones. These products can then serve as intermediates for further synthetic manipulations. For instance, reaction with amines can yield α-amino ketones, which are precursors to many biologically active molecules. acs.org Similarly, reaction with thiols or alkoxides can introduce sulfur or oxygen-containing moieties, respectively.

Another significant transformation is the dehydrobromination of α-bromo ketones to form α,β-unsaturated ketones. libretexts.orglibretexts.org This elimination reaction, typically promoted by a non-nucleophilic base like pyridine, introduces a carbon-carbon double bond conjugated to the carbonyl group. libretexts.org These unsaturated systems are themselves versatile intermediates, capable of undergoing conjugate additions, cycloadditions, and other transformations to build molecular complexity.

The table below summarizes the potential transformations of this compound, illustrating its role as a versatile synthetic intermediate.

| Nucleophile/Reagent | Reaction Type | Resulting Scaffold | Potential Significance |

| Amines (R-NH₂) | Nucleophilic Substitution | α-Amino Ketones | Precursors to amino alcohols, heterocycles |

| Thiols (R-SH) | Nucleophilic Substitution | α-Thio Ketones | Building blocks for sulfur-containing compounds |

| Alkoxides (R-O⁻) | Nucleophilic Substitution | α-Alkoxy Ketones | Introduction of ether linkages |

| Carbanions (e.g., enolates) | Nucleophilic Substitution | γ-Diketones | Formation of complex carbon skeletons |

| Sodium Nitrite (NaNO₂) | Substitution/Hydrolysis | α-Hydroxy Ketones | Synthesis of acyloins and their derivatives researchgate.net |

| Hindered Base (e.g., Pyridine) | E2 Elimination | α,β-Unsaturated Ketones | Key intermediates for Michael additions, Diels-Alder reactions libretexts.org |

Synthetic Pathways to Polyfunctionalized Aromatic and Heterocyclic Systems

α-Bromo ketones are renowned precursors for the synthesis of a wide variety of heterocyclic compounds, which form the core of many pharmaceuticals and natural products. The reaction of the α-bromo ketone moiety with binucleophilic reagents is a cornerstone of heterocyclic chemistry. The specific structure of this compound, featuring a dichlorophenyl ring, makes it a suitable starting material for pharmacologically relevant, halogenated heterocyclic systems.

One of the most classic applications is the Hantzsch Thiazole (B1198619) Synthesis . In this reaction, an α-bromo ketone is condensed with a thioamide-containing compound, such as thiourea or thioacetamide, to directly form a thiazole ring. researchgate.netmdpi.com This method is highly efficient and modular for producing substituted 2-aminothiazoles. rsc.orgresearchgate.net

Similarly, α-bromo ketones can be used to construct other important heterocyclic cores:

Oxazoles: Reaction with primary amides can lead to the formation of oxazole rings.

Imidazoles: Condensation with amidines provides a direct route to substituted imidazoles.

Quinoxalines: Reaction with ortho-phenylenediamines yields quinoxaline derivatives.

Benzodioxanes: A multi-step sequence involving reaction with catechols can produce 1,4-benzodioxane structures. rsc.orgresearchgate.net

The following table outlines several established synthetic pathways for heterocycle formation using α-bromo ketones as the key electrophilic partner.

| Heterocyclic System | Key Reagents | General Reaction Description |

| Thiazoles | Thiourea or Thioamides | Cyclocondensation reaction forming the 1,3-thiazole ring. researchgate.netmdpi.com |

| Imidazoles | Amidines | Reaction leads to the formation of substituted imidazole (B134444) rings. semanticscholar.org |

| 1,3,4-Thiadiazoles | Thiosemicarbazides | Cyclization with thiosemicarbazide derivatives can yield thiadiazole structures. sciepub.com |

| Quinoxalines | o-Phenylenediamines | Condensation reaction to form the fused pyrazine ring of the quinoxaline system. |

| 1,4-Benzodioxanes | Catechol derivatives | Multi-step synthesis often initiated by O-alkylation followed by cyclization. rsc.org |

Development of Advanced Synthetic Routes Utilizing its Reactivity as a Key Intermediate

Beyond classical cyclization and substitution reactions, the reactivity of α-bromo ketones like this compound is being leveraged in modern, advanced synthetic methodologies. These routes offer improved efficiency, selectivity, and access to novel molecular frameworks.

Transition-Metal Catalyzed Cross-Coupling Reactions: The carbon-bromine bond in α-bromo ketones can be activated by transition metal catalysts (e.g., palladium, nickel, copper) to participate in cross-coupling reactions. For instance, a nickel-catalyzed coupling of α-bromo ketones with arylboronic acids provides an efficient pathway to access α-aryl ketones. researchgate.net This methodology allows for the direct formation of a carbon-carbon bond at the α-position, significantly expanding the synthetic utility beyond classical nucleophilic substitution.

Photoredox Catalysis: Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis. α-Bromo ketones can serve as precursors to α-keto radicals under photoredox conditions. These highly reactive intermediates can participate in a variety of transformations, including conjugate additions and C-H functionalization reactions, that are often difficult to achieve through traditional methods. acs.org

Meerwein Reaction: The Meerwein arylation provides a method for the synthesis of α-bromo ketones from α,β-unsaturated ketones. mdpi.comresearchgate.net While this is a synthetic route to α-bromo ketones, its principles can be applied in reverse or in domino sequences where the α-bromo ketone is generated in situ and reacts further, showcasing advanced synthetic planning.

Organocatalysis: The development of organocatalytic processes has provided enantioselective methods for the synthesis and transformation of halogenated carbonyl compounds. uci.edu Chiral catalysts can control the stereochemistry of reactions involving α-bromo ketones, enabling the asymmetric synthesis of complex molecules. For example, enantioselective additions to the carbonyl group or stereoselective substitutions at the α-carbon can be achieved, providing access to optically active building blocks crucial for drug development.

These advanced strategies highlight the ongoing evolution of synthetic chemistry and the sustained importance of versatile intermediates like this compound in the construction of complex and functionally rich organic molecules.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for Enhanced Selectivity

The synthesis of α-bromoketones can sometimes be challenging in terms of selectivity, with potential for di- or poly-bromination, or bromination at undesired positions. Future research could focus on developing highly selective catalytic systems for the synthesis and transformation of 2-Bromo-1-(3,4-dichlorophenyl)butan-1-one.

Organocatalysis, for instance, has emerged as a powerful tool for asymmetric α-halogenation of carbonyl compounds. rsc.org Chiral catalysts, such as diphenylpyrrolidine or imidazolidinone derivatives, could be employed to achieve enantioselective bromination, yielding chiral building blocks for further synthesis. rsc.org Metal-based catalysts also offer significant promise. For example, palladium(II) complexes have been used for the asymmetric α-bromination of ketones with high enantiomeric excess. researchgate.net The development of iron-based catalysts could provide a more sustainable and cost-effective alternative. organic-chemistry.org

Table 1: Potential Catalytic Systems for Asymmetric α-Bromination

| Catalyst Type | Potential Catalyst | Anticipated Advantages |

|---|---|---|

| Organocatalyst | C2-symmetric diphenylpyrrolidine | High enantioselectivity (up to 96% ee for aldehydes) rsc.org |

| Organocatalyst | C2-symmetric imidazolidine | High enantioselectivity for ketones (up to 94% ee) rsc.org |

| Metal Catalyst | Pd(CH3CN)2(S)-Tol-BINAP2 | Good yields and high enantiomeric excess (68-89% ee) researchgate.net |

| Metal Catalyst | Chiral N,N'-dioxide/Fe(OTf)2 complexes | High diastereo- and enantioselectivity for bromoazidation organic-chemistry.org |

Further research into stereoconvergent cross-coupling reactions of racemic α-bromoketones with arylzinc reagents, catalyzed by nickel complexes, could also be a fruitful area of investigation. nih.gov This would allow for the creation of tertiary stereocenters with high enantiomeric excess. nih.gov

Integration into Flow Chemistry Methodologies

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. vapourtec.comresearchgate.net The synthesis of α-bromoketones, which can involve hazardous reagents like elemental bromine and potentially unstable intermediates, is particularly well-suited for flow chemistry. vapourtec.comnih.gov

Researchers have demonstrated the successful α-bromination of acetophenone (B1666503) in a continuous flow microreactor, achieving a high yield and excellent selectivity. researchgate.netnih.gov A similar approach could be developed for this compound. The use of a tube-in-tube reactor for the in-situ generation of diazomethane (B1218177) for the synthesis of α-haloketones from α-amino acids has also been reported, highlighting the potential for multi-step synthesis in flow. amazonaws.com

Table 2: Representative Flow Chemistry Conditions for α-Bromination

| Parameter | Condition | Reference |

|---|---|---|

| Reactants | Acetophenone, Bromine, HBr in 1,4-dioxane | nih.gov |

| Reactor Type | Microreactor | researchgate.net |

| Temperature | Optimized via D-optimal design | researchgate.net |

| Residence Time | <20 seconds | researchgate.net |

| Yield | 99% | nih.gov |

The integration of this compound into flow chemistry setups would not only enhance the safety and efficiency of its synthesis but also facilitate its use in multi-step reaction sequences for the production of more complex molecules.

Exploration of Photochemical Transformations

Photochemistry offers unique reaction pathways that are often inaccessible through thermal methods. α-Bromoketones are known to undergo a variety of photochemical reactions, including carbon-bromine bond cleavage to form radical intermediates. researchgate.net These radicals can then participate in a range of transformations.

For instance, the irradiation of α-bromopropiophenones in the presence of N-bromosuccinimide (NBS) leads to the formation of α,β-dibromopropiophenones. researchgate.net This suggests that this compound could be further functionalized at the β-position through a photoinduced process. Furthermore, photochemical debromination of α,β-dibromopropiophenones can be achieved by simple irradiation in a suitable solvent, offering a method to selectively remove a bromine atom. researchgate.net

Recent developments in photocatalysis have enabled the synthesis of α-haloketones from styrenes using a copper-modified graphitic carbon nitride catalyst. chemistryviews.org This method utilizes visible light and avoids the use of harsh halogenating agents. chemistryviews.org Exploring similar photocatalytic routes for the synthesis of this compound could lead to greener and more sustainable production methods. The direct synthesis of α-bromoketones from alkylarenes by aerobic visible light photooxidation with hydrobromic acid has also been reported, presenting another potential avenue for the synthesis of this compound. rsc.org

Advanced Materials and Polymer Science Applications (Non-biological)

The dichlorophenyl moiety of this compound makes it an interesting candidate for applications in materials science and polymer chemistry. Dichlorinated aromatic compounds are known to be precursors for various functional polymers. For example, poly(p-phenylene sulfide) (PPS), a high-performance thermoplastic, can be synthesized from p-dichlorobenzene and sodium sulfide. echemi.com

The bromine atom in this compound provides a reactive handle for polymerization reactions. It could potentially be used as an initiator for atom transfer radical polymerization (ATRP) or as a monomer in various polycondensation or cross-coupling reactions. The resulting polymers would possess the dichlorophenyl unit, which could impart desirable properties such as thermal stability, flame retardancy, and specific electronic or optical characteristics.